molecular formula C8H7F2NO B1322885 3,4-Difluoro-2-methylbenzamide CAS No. 1806277-70-2

3,4-Difluoro-2-methylbenzamide

Cat. No.: B1322885
CAS No.: 1806277-70-2
M. Wt: 171.14 g/mol
InChI Key: CROZSCSWGXWZKB-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzamide is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-methylbenzamide typically involves the fluorination of 2-methylbenzamide. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzamides.

    Oxidation: Conversion to 3,4-difluoro-2-methylbenzoic acid.

    Reduction: Formation of 3,4-difluoro-2-methylbenzylamine.

Scientific Research Applications

3,4-Difluoro-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

  • 3,4-Difluoro-2-methylbenzoic acid
  • 3,4-Difluoro-2-methylbenzylamine
  • 3,4-Difluoro-2-methylphenol

Comparison: 3,4-Difluoro-2-methylbenzamide is unique due to its amide functional group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the amide group can participate in hydrogen bonding and other interactions that are not possible with the carboxylic acid or amine derivatives. This makes this compound a valuable compound for specific applications where these interactions are crucial.

Properties

IUPAC Name

3,4-difluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROZSCSWGXWZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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